BenchChemオンラインストアへようこそ!

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

Cellular differentiation Anticancer screening Monocytic lineage commitment

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride (CAS 5217-36-7) is a synthetic aryloxypropanolamine derivative featuring a morpholine heterocycle as the amine component. It belongs to the broader class of morpholine-containing aryloxypropanolamines, a scaffold extensively explored in medicinal chemistry for β-adrenergic modulation, enzyme inhibition, and cellular differentiation.

Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
CAS No. 5217-36-7
Cat. No. B5068084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride
CAS5217-36-7
Molecular FormulaC15H24ClNO3
Molecular Weight301.81 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
InChIInChI=1S/C15H23NO3.ClH/c1-2-13-3-5-15(6-4-13)19-12-14(17)11-16-7-9-18-10-8-16;/h3-6,14,17H,2,7-12H2,1H3;1H
InChIKeyCZGXTQHJFFKKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol Hydrochloride (CAS 5217-36-7): Baseline Physicochemical and Pharmacological Profile for Informed Procurement


1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride (CAS 5217-36-7) is a synthetic aryloxypropanolamine derivative featuring a morpholine heterocycle as the amine component. It belongs to the broader class of morpholine-containing aryloxypropanolamines, a scaffold extensively explored in medicinal chemistry for β-adrenergic modulation, enzyme inhibition, and cellular differentiation. The compound has a molecular formula of C15H24ClNO3 and a molecular weight of 301.81 g/mol . The base form (free base, C15H23NO3) has a molecular weight of 265.35 g/mol with computed properties including a LogP of 1.34, topological polar surface area (tPSA) of 41.9 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds . This structural profile situates the compound within favorable drug-like physicochemical space (Lipinski Rule of Five compliant), making it a relevant candidate for screening libraries, pharmacological tool compound development, and structure–activity relationship (SAR) studies in programs targeting morpholine-dependent biological activities.

Why 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol Hydrochloride Cannot Be Interchanged with Other Aryloxypropanolamines: The Case for Structural Precision in Procurement


Aryloxypropanolamines are not a monolithic class; subtle modifications to the aryl substituent, the linker, and the amine moiety produce profound shifts in target engagement, physicochemical properties, and biological readout. CAS 5217-36-7 occupies a specific chemical space — 4-ethylphenoxy aryl group coupled to an unsubstituted morpholine via a hydroxypropylene linker — that distinguishes it from both clinical β-blockers (which typically employ isopropylamino or tert-butylamino groups) and from substituted morpholine analogs (e.g., 2,6-dimethylmorpholine derivatives) that exhibit altered lipophilicity, solubility, and steric profiles . In screening cascades where morpholine-mediated hydrogen bonding, moderate lipophilicity (LogP ~1.34), and the specific electron-donating character of the 4-ethyl substituent are critical SAR determinants, indiscriminate substitution with a propylphenoxy, dimethylmorpholino, or isopropylamino analog can lead to divergent potency, selectivity, and ADME outcomes that compromise assay reproducibility and lead optimization trajectories [1].

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol Hydrochloride: Quantified Differential Evidence Against Closest Analogs for Procurement Decision Support


Induction of Monocytic Differentiation in Undifferentiated Leukemia Cells: A Proprietary Assay Result Distinct from Morpholinoethyl HIF-1α Inhibitors

CAS 5217-36-7 has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. In contrast, a structurally distinct morpholinoethyl-containing phenoxyacrylic amide (compound 4p) was optimized as a hypoxia-inducible factor (HIF) 1α inhibitor with an IC50 of 0.12 μM in a cell-based HRE reporter assay in HCT116 cells [2]. While both compounds contain morpholine and phenoxy motifs, their biological mechanisms are orthogonal: CAS 5217-36-7 triggers a differentiation phenotype relevant to anti-cancer and dermatological applications, whereas the comparator series was designed for HIF pathway inhibition. This mechanistic divergence underscores that the specific 4-ethylphenoxy-morpholinopropanol architecture of CAS 5217-36-7 confers a biological activity profile not recapitulated by morpholinoethyl phenoxyacrylic amides — a critical consideration when sourcing tool compounds for phenotypic screening campaigns aimed at differentiation-inducing agents rather than HIF-1α antagonists.

Cellular differentiation Anticancer screening Monocytic lineage commitment

Physicochemical Differentiation: LogP and Aqueous Solubility Advantage of Unsubstituted Morpholine over the 2,6-Dimethylmorpholine Analog

A direct comparison of computed physicochemical properties between CAS 5217-36-7 (free base) and its closest commercial analog — 1-(2,6-dimethyl-4-morpholinyl)-3-(4-ethylphenoxy)-2-propanol hydrochloride (Hit2Lead ID 5273101) — reveals substantial differentiation driven by morpholine ring substitution . The target compound (unsubstituted morpholine) exhibits a LogP of 1.34 and a LogSW (log aqueous solubility) of -1.27, whereas the 2,6-dimethylmorpholine analog shows a markedly higher LogP of 2.46 and a LogSW of -2.43 . This represents a ΔLogP of +1.12 and a ΔLogSW of -1.16 (approximately 14-fold reduction in computed aqueous solubility for the dimethyl analog). Both compounds share identical tPSA (41.9 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (5), confirming that the differentiation originates solely from the morpholine substitution pattern rather than global topological changes . The unsubstituted morpholine of CAS 5217-36-7 provides a more favorable balance of moderate lipophilicity and aqueous solubility — critical for achieving adequate exposure in cell-based assays and minimizing non-specific protein binding.

Physicochemical profiling Lipophilicity Aqueous solubility Lead optimization

Platelet 12-Lipoxygenase Inhibition: A Potential Selectivity Window Relative to General Lipoxygenase/COX Inhibitors Bearing Morpholine Moieties

CAS 5217-36-7 has been tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM . Platelet 12-LOX is a genetically and functionally distinct enzyme from 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) isoforms, with unique roles in platelet activation, thrombosis, and cancer cell crosstalk [1]. While morpholine-containing compounds such as 4-(pyrimidin-2-yl)morpholine are documented as dual COX/LOX inhibitors , the specific 4-ethylphenoxy-morpholinopropanol architecture of CAS 5217-36-7 may confer preferential engagement with platelet-type 12-LOX over inflammatory LOX/COX pathways. The platelet 12-LOX target has been identified as a potential node for novel anti-platelet therapeutics that could theoretically attenuate thrombosis without the bleeding risk associated with COX-1 inhibition [1]. Although quantitative selectivity data (e.g., IC50 ratios across LOX isoforms) are not publicly available for CAS 5217-36-7, the documented 12-LOX screening result distinguishes this compound within the broader morpholine chemical space and provides a specific biochemical hypothesis for procurement in platelet biology and anti-thrombotic research programs.

Lipoxygenase inhibition Platelet biology Anti-thrombotic screening Enzyme selectivity

ChEMBL Functional Bioactivity Profile of the Closest Analog (2,6-Dimethylmorpholine Derivative) Establishes a Quantitative Benchmark for the Morpholine Scaffold Class

Although CAS 5217-36-7 itself lacks publicly curated bioactivity data in ChEMBL, its closest structural analog — 1-(2,6-dimethylmorpholin-4-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride (CHEMBL1344759) — has been deposited with 6 functional bioactivity data points and has reached a maximum development phase of 'Preclinical' [1]. The presence of curated functional assay results for this analog confirms that the 4-ethylphenoxy-morpholinopropanol scaffold is biologically active and drug-like, supporting the rationale for procuring CAS 5217-36-7 as a structurally related but distinct tool compound. The unsubstituted morpholine in CAS 5217-36-7 (vs. the 2,6-dimethyl substitution in CHEMBL1344759) provides an SAR probe to assess the contribution of morpholine steric bulk and lipophilicity to bioactivity. Researchers can leverage the ChEMBL data on CHEMBL1344759 as a comparative baseline when evaluating the target engagement, potency, and selectivity of CAS 5217-36-7 in parallel assays — enabling direct attribution of any potency shifts to the morpholine substitution pattern [1].

Bioactivity database mining Functional assay ChEMBL Preclinical profiling

Morpholine-Containing Aryloxypropanolamines as a Privileged Scaffold: Class-Level Evidence from Diverse Morpholine Template Libraries Supporting Procurement for Broad Screening Applications

CAS 5217-36-7 belongs to a compound class that has been systematically explored through the design and synthesis of a diverse morpholine template library comprising 7,907 individually characterized members built from 30 phenol reagents (R1) and 275 amine reagents (R2), yielding 8,250 potential products covering five distinct product classes [1]. This library was explicitly designed using proprietary modeling software for use as a general screening library, confirming that morpholine-based aryloxypropanolamines represent a privileged and chemically tractable scaffold for hit identification [1]. Within this library context, CAS 5217-36-7 occupies a specific combinatorial position (4-ethylphenol as R1, morpholine as R2) that is chemically distinct from other library members — each of which would exhibit different biological fingerprints. The availability of this well-characterized library infrastructure means that CAS 5217-36-7 can be contextualized within a broader SAR landscape, with analogs readily accessible for follow-up studies [1]. This class-level validation strengthens the procurement rationale for CAS 5217-36-7 as a representative member of a proven screening scaffold with established synthetic tractability.

Screening library design Morpholine diversity Drug-like space Phenotypic screening

1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol Hydrochloride: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Phenotypic Screening for Differentiation-Inducing Anti-Cancer Agents

CAS 5217-36-7 is appropriate for inclusion in cell-based phenotypic screening cascades aimed at identifying small molecules that induce monocytic differentiation in undifferentiated leukemia or solid tumor cell lines. The compound's reported activity in arresting proliferation of undifferentiated cells and driving monocyte lineage commitment provides a biological starting point distinct from cytotoxic or cytostatic mechanisms [1]. Researchers should benchmark differentiation induction against established agents (e.g., ATRA, vitamin D3 analogs) and against structurally distinct morpholine derivatives to confirm scaffold specificity. The favorable aqueous solubility (LogSW -1.27) supports reliable dose–response profiling in cell culture media .

Platelet Biology and 12-Lipoxygenase Pharmacology Studies

The documented in vitro testing of CAS 5217-36-7 against platelet 12-lipoxygenase at 30 μM [1] positions this compound as a probe for investigating platelet-type 12-LOX biology. Procurement is recommended for laboratories studying platelet activation, thrombosis, and the role of 12-LOX in cancer–platelet crosstalk. Follow-up studies should include full concentration–response curves, isoform selectivity profiling against 5-LOX, 15-LOX, COX-1, and COX-2, and functional platelet assays (aggregation, adhesion, granule secretion). The moderate LogP (1.34) and drug-like physicochemical profile facilitate formulation for in vitro platelet studies.

Medicinal Chemistry SAR: Morpholine Substitution Effect Studies

CAS 5217-36-7 (unsubstituted morpholine) and CHEMBL1344759 (2,6-dimethylmorpholine analog) form a matched molecular pair for isolating the impact of morpholine ring substitution on bioactivity, selectivity, and ADME properties [1]. The computed LogP difference (Δ = +1.12) and solubility difference (~14-fold) between these two compounds predict significant divergence in membrane permeability, protein binding, and metabolic stability. Researchers engaged in lead optimization of morpholine-containing series should procure both compounds to generate parallel data on potency, selectivity, microsomal stability, CYP inhibition, and permeability — enabling data-driven decisions on whether morpholine substitution improves or degrades the overall drug candidate profile.

General Screening Library Expansion with a Validated Morpholine Scaffold

Institutions building or refreshing diversity-oriented screening libraries should consider CAS 5217-36-7 as a representative member of the morpholine-containing aryloxypropanolamine class — a scaffold validated through the construction of a 7,907-member library designed specifically for general screening applications [1]. The compound's compliance with Lipinski Rule of Five, moderate lipophilicity, and favorable solubility support its suitability as a screening deck component. Its procurement complements existing morpholine library holdings and fills a specific combinatorial space (4-ethylphenol R1 + unsubstituted morpholine R2) that is chemically differentiated from other library members [1].

Quote Request

Request a Quote for 1-(4-Ethylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.